molecular formula C18H22N4O4 B2420202 ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate CAS No. 2034535-51-6

ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate

Cat. No. B2420202
CAS RN: 2034535-51-6
M. Wt: 358.398
InChI Key: XGCPJVOCCZCLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several heterocyclic rings and functional groups. The pyridopyrimidinone group, for example, would contribute a six-membered ring with two nitrogen atoms and a carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the balance of polar (like the ester group) and nonpolar (like the piperidine ring) parts of the molecule .

Scientific Research Applications

1. Synthesis and Enzymatic Activity

Ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate is involved in the synthesis of various heterocyclic compounds, showing potent effects on enzymatic activity, particularly on cellobiase reactivity (Abd & Awas, 2008).

2. Fluorescence Properties

This compound has been studied for its fluorescence properties in different solvents, contributing to understanding solvatochromism in biologically active molecules (Krzyżak, Śliwińska, & Malinka, 2015).

3. Antimicrobial Activity

Research indicates its use in the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which have shown promising antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

4. Structural Analysis in Crystallography

It plays a role in crystallography, helping to determine the structural characteristics of various compounds, including risperidone, a well-known pharmaceutical (Wang, Zhou, & Hu, 2006).

5. Synthesis of Diamino-Substituted Compounds

Used in the synthesis of diamino-substituted pyrano and pyrimido derivatives, contributing to the development of new heterocyclic compounds with potential biological activities (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).

6. Novel Synthesis Methods

Facilitates novel synthesis methods for triheterocyclic compounds, expanding the repertoire of synthetic techniques in organic chemistry (Dave & Shukla, 1997).

7. Supramolecular Architecture

Investigated for its role in the formation of hydrogen-bonded ribbons in various compounds, aiding in understanding supramolecular interactions and architectures (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, though, it’s important to handle it with care and use appropriate safety precautions .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Potential areas of study could include its synthesis, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

ethyl 4-oxo-4-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-2-26-16(24)6-5-15(23)21-10-7-13(8-11-21)22-12-20-17-14(18(22)25)4-3-9-19-17/h3-4,9,12-13H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCPJVOCCZCLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate

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